molecular formula C7H4FNS B8573227 4-Fluorothieno[2,3-c]pyridine

4-Fluorothieno[2,3-c]pyridine

Cat. No. B8573227
M. Wt: 153.18 g/mol
InChI Key: KGQWKLXXXAERKF-UHFFFAOYSA-N
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Patent
US08378104B2

Procedure details

A mixture of 4-fluorothieno[2,3-c]pyridine-2-carboxylic acid (765 mg, 3.88 mmol) and copper powder (629 mg, 9.91 mmol) in diphenyl ether (3.8 mL) was heated to boiling for ˜5 min. After cooling to 40° C., the reaction mixture was diluted with heptane (10 mL), filtered through a short pad of Celite, and concentrated to remove the heptane. Purification of the residue by ISCO chromatography (5 to 45% ethyl acetate:heptane) afforded 441 mg (74%) of the title compound as a white solid. 1H NMR (400 MHz, CDCl3): δ 8.96 (d, J=1.8 Hz, 1 H), 8.34 (d, J=2.0 Hz, 1 H), 7.61-7.88 (m, 1 H), 7.38-7.57 (m, 1 H); MS (ESI): 154.07 [M+H]+; HPLC tR=2.97 min (ZQ3, polar—4 min).
Quantity
765 mg
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
629 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]2[S:8][C:9](C(O)=O)=[CH:10][C:3]=12>C1(OC2C=CC=CC=2)C=CC=CC=1.CCCCCCC.[Cu]>[F:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]2[S:8][CH:9]=[CH:10][C:3]=12

Inputs

Step One
Name
Quantity
765 mg
Type
reactant
Smiles
FC1=C2C(=CN=C1)SC(=C2)C(=O)O
Name
Quantity
3.8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Name
copper
Quantity
629 mg
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
FILTRATION
Type
FILTRATION
Details
filtered through a short pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove the heptane
CUSTOM
Type
CUSTOM
Details
Purification of the residue by ISCO chromatography (5 to 45% ethyl acetate:heptane)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC1=C2C(=CN=C1)SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 441 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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